
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is a chemical compound characterized by its unique structure, which includes a diazirene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene typically involves the reaction of 3-chloro-3-(2,2-diphenylpropoxy)propane with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene involves its interaction with specific molecular targets. The diazirene ring can undergo photolysis to generate reactive intermediates that can form covalent bonds with target molecules. This property makes it useful in photoaffinity labeling studies to identify and characterize protein-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-(2,2-diphenylpropoxy)propane
- 3-Chloro-3-(2,2-diphenylpropoxy)butane
Uniqueness
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is unique due to its diazirene ring, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring photoactivation, such as photoaffinity labeling.
Propriétés
Numéro CAS |
918903-40-9 |
|---|---|
Formule moléculaire |
C16H15ClN2O |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
3-chloro-3-(2,2-diphenylpropoxy)diazirine |
InChI |
InChI=1S/C16H15ClN2O/c1-15(12-20-16(17)18-19-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
XDEFFDWZAWDHHV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1(N=N1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


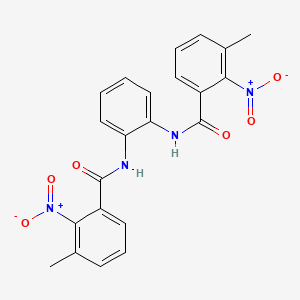
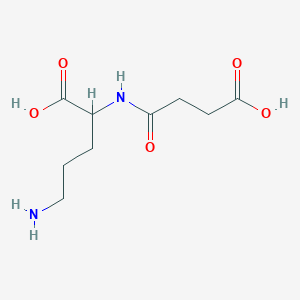
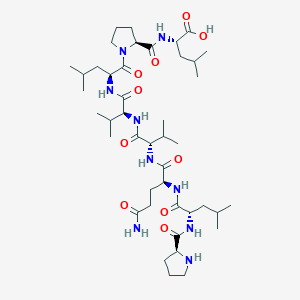

![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
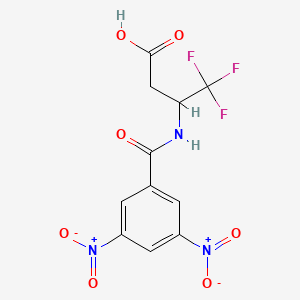
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
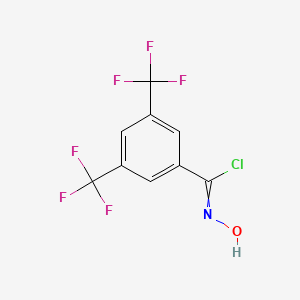
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
